molecular formula C7H8N2O B1395638 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one CAS No. 1000981-77-0

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one

Cat. No.: B1395638
CAS No.: 1000981-77-0
M. Wt: 136.15 g/mol
InChI Key: MGUSLUFJIJLMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry

Biochemical Analysis

Biochemical Properties

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase and histone deacetylase, which are key enzymes involved in cellular signaling and epigenetic regulation . The inhibition of these enzymes by this compound leads to alterations in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the inhibition of histone deacetylase by this compound can result in changes in chromatin structure and gene expression, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, thereby inhibiting their enzymatic activities . The inhibition of these enzymes leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of phosphatidylinositol 3-kinase and histone deacetylase, resulting in long-term changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit phosphatidylinositol 3-kinase and histone deacetylase, leading to reduced tumor growth and increased apoptosis in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, and its distribution within tissues is influenced by its binding to plasma proteins . The localization and accumulation of this compound within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The localization of this compound within the nucleus, for example, is crucial for its inhibition of histone deacetylase and subsequent effects on gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one typically involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base. The reaction is carried out by refluxing the components in ethanol with ammonium acetate as a catalyst . This method yields pyridin-2-ones, which are yellowish crystalline materials with light blue fluorescence in both solutions and crystalline states .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-a]pyridines with various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is unique due to its specific ring fusion and the resulting electronic properties.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUSLUFJIJLMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717043
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000981-77-0
Record name 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Reactant of Route 2
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Reactant of Route 3
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Reactant of Route 4
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Reactant of Route 5
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Reactant of Route 6
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one
Customer
Q & A

ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.

A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized this compound derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.